molecular formula C20H15FN2O3 B3411181 2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902857-18-5

2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B3411181
CAS No.: 902857-18-5
M. Wt: 350.3 g/mol
InChI Key: TZAXIUVTNCZUDE-UHFFFAOYSA-N
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Description

2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a synthetic compound with significant interest in scientific research due to its complex structure and potential applications. This article provides an in-depth look into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and a comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. Here’s a simplified outline:

  • Starting Materials: The synthesis begins with an appropriate substituted chromeno[2,3-d]pyrimidine.

  • Reaction with Allyloxy Compound: The chromeno[2,3-d]pyrimidine undergoes a nucleophilic substitution reaction with an allyloxybenzene in the presence of a base like potassium carbonate.

  • Fluorination: Fluorination at a specific position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperatures.

Industrial Production Methods:

Industrial-scale production might use high-yield synthetic routes that incorporate solvent-efficient and time-effective steps. Continuous flow synthesis techniques might be used to achieve scalability and consistency in large-batch productions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions typically using agents like potassium permanganate, leading to the formation of various oxidation products.

  • Reduction: Reduction reactions might be performed using hydrides like lithium aluminum hydride to reduce certain functional groups within the compound.

  • Substitution: Nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive aromatic systems and heteroatoms.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Base (like potassium carbonate), varying solvents (such as dichloromethane).

Major Products:

Products from these reactions include oxidized derivatives, reduced compounds, and various substitution products that can be further functionalized for specific applications.

Scientific Research Applications

Chemistry:

  • Structural Studies: The unique structure of this compound is often studied using spectroscopic techniques like NMR and IR to understand its electronic properties.

Biology:

  • Enzyme Inhibition: Studies may involve exploring its potential as an enzyme inhibitor due to its chromeno-pyrimidine framework.

Medicine:

  • Drug Development: Potential use as a lead compound in developing novel therapeutic agents, particularly in cancer research due to its ability to interact with biological targets.

Industry:

  • Material Science: Could be used in the development of new materials with specific electronic properties due to its fluorinated aromatic system.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Enzyme Inhibition: It may interact with specific enzymes, hindering their activity.

  • Signal Pathways: The compound might modulate signal transduction pathways by binding to particular receptors or proteins, altering cellular functions.

Comparison with Similar Compounds

  • 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

  • 2-(3-(allyloxy)phenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Comparison:

While these compounds share a common core structure, the presence of different substituents (fluorine, chlorine, methyl groups) affects their chemical reactivity and biological activity. The fluorinated version is unique due to the electronegativity of fluorine, which can significantly alter the compound's interaction with biological molecules and its stability.

There you have it: a deep dive into 2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one! Anything you'd like to dive deeper into?

Properties

IUPAC Name

7-fluoro-2-(3-prop-2-enoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c1-2-8-25-15-5-3-4-12(10-15)18-22-19(24)16-11-13-9-14(21)6-7-17(13)26-20(16)23-18/h2-7,9-10H,1,8,11H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAXIUVTNCZUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)F)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Reactant of Route 2
2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Reactant of Route 3
2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Reactant of Route 5
2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Reactant of Route 6
2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

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